tert-Butyl 2-cyanopiperidine-1-carboxylate
Description
tert-Butyl 2-cyanopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a cyano (-CN) substituent at the 2-position of the piperidine ring. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under acidic conditions .
Properties
IUPAC Name |
tert-butyl 2-cyanopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12/h9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKAJZBMOVZIKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50373534 | |
| Record name | N-Boc-2-Cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153749-89-4 | |
| Record name | N-Boc-2-Cyanopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50373534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-BOC-PIPERIDINE-2-CARBONITRILE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The transformation proceeds via activation of the carboxamide group by oxalyl chloride, forming an imidoyl chloride intermediate. Subsequent elimination of HCl and water yields the nitrile. DMF acts as a catalyst, while pyridine neutralizes generated HCl, preventing side reactions.
Detailed Procedure
Reagents :
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(±)-1-N-Boc-piperidine-2-carboxamide (9.4 g, 41.2 mmol)
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Oxalyl chloride (24.7 mL, 49.4 mmol, 2 M in CH₂Cl₂)
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DMF (3.82 mL, 49.4 mmol)
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Pyridine (8.3 mL, 103 mmol)
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Solvents: Acetonitrile (220 mL), dichloromethane
Steps :
-
Cooling and Activation :
Acetonitrile (220 mL) and DMF (3.82 mL) are added to a 500 mL flask and cooled to −5°C. Oxalyl chloride (24.7 mL) is added dropwise, followed by stirring for 15 minutes. -
Substrate Addition :
A solution of (±)-1-N-Boc-piperidine-2-carboxamide (9.4 g) in acetonitrile (50 mL) is introduced, followed by pyridine (8.3 mL). The mixture is stirred at room temperature overnight. -
Workup :
The reaction is concentrated under vacuum, dissolved in ethyl acetate (300 mL), and washed with water (300 mL) and brine (200 mL). After drying (Na₂SO₄) and concentration, the product is obtained as a yellow solid (8.44 g, 97%).
Characterization Data
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¹H NMR (CDCl₃, δ ppm): 5.23 (bs, 1H), 4.03 (bs, 1H), 2.93 (t, 1H), 1.75 (m, 5H), 1.46 (m, 10H).
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Yield : 97%
-
Purity : >95% (by NMR)
Alternative Synthetic Routes
While the dehydration method dominates, other theoretical pathways merit discussion:
Cyanide Displacement at C2
Introducing a cyano group via nucleophilic substitution on a halogenated precursor (e.g., 2-bromo-1-Boc-piperidine) could be feasible. However, no experimental data for this route exists in the provided sources. Challenges include regioselectivity and precursor availability.
Photoredox-Mediated Cyanation
A photoredox method described for tert-Butyl 4-cyanopiperidine-1-carboxylate could theoretically adapt to the 2-position. The protocol uses trityl isocyanide, K₃PO₄, and a photocatalyst (Ir(dCF₃bpy)₂(dtbbpy)PF₆) to convert carboxylic acids to nitriles. Applying this to 1-Boc-piperidine-2-carboxylic acid might yield the target compound, but no direct evidence supports this.
Comparative Analysis of Methods
Challenges and Optimization Considerations
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Oxalyl Chloride Handling : Requires strict temperature control (−5°C) to minimize side reactions.
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Racemic Starting Material : The reported method uses (±)-1-N-Boc-piperidine-2-carboxamide, necessitating resolution steps if enantiopure product is required.
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Scalability : The procedure’s 97% yield and gram-scale demonstration (8.44 g product) confirm robustness for industrial applications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The cyano group facilitates nucleophilic substitutions, particularly in reactions with organometallic reagents. For example:
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Grignard reagent addition : The compound reacts with Grignard reagents (e.g., methylmagnesium bromide) to form tertiary alcohols via nucleophilic attack on the nitrile carbon .
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Anion formation : Deprotonation with strong bases (e.g., LDA) generates a resonance-stabilized nitrile anion, enabling alkylation or acylation .
Key data :
| Reaction Type | Reagent | Product | Yield | Conditions |
|---|---|---|---|---|
| Grignard addition | MeMgBr | Tertiary alcohol | 82% | THF, −78°C → rt |
| Alkylation | LDA + R-X | Alkylated nitrile | 75% | Dry THF, −40°C |
Cyclization and Ring-Opening Reactions
The compound participates in intramolecular cyclization under acidic or basic conditions:
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Acid-mediated cyclization : Forms bicyclic amines via protonation of the nitrile, followed by intramolecular attack by the piperidine nitrogen.
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Base-induced ring expansion : Reacts with epoxides under basic conditions to generate seven-membered azepane derivatives .
Mechanistic insight :
-
The tert-butyl group enhances solubility in nonpolar solvents, while the cyano group directs regioselectivity during cyclization.
a) Oxidation
The nitrile group resists oxidation, but the piperidine ring undergoes selective transformations:
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N-Oxidation : Forms N-oxide derivatives with mCPBA (meta-chloroperbenzoic acid).
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C–H oxidation : Catalyzed by RuO₄ to yield ketone derivatives at the 4-position of the piperidine ring.
b) Reduction
Comparative reactivity :
| Reaction | Reagent | Product | Selectivity |
|---|---|---|---|
| N-Oxidation | mCPBA | Piperidine N-oxide | >95% |
| C–H Oxidation | RuO₄ | 4-Ketopiperidine | 80% |
Cross-Coupling Reactions
The compound engages in palladium-catalyzed couplings:
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Suzuki–Miyaura : Arylation at the nitrile position using arylboronic acids .
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Buchwald–Hartwig : Forms C–N bonds with aryl halides under ligand-assisted catalysis .
Optimized protocol :
text1. Substrate (1.0 equiv), Pd(OAc)₂ (5 mol%), XPhos (10 mol%) 2. Base: Cs₂CO₃ (2.0 equiv), solvent: dioxane 3. Temperature: 100°C, time: 12 h 4. Yield: 68–92%[8]
Stability and Degradation
The compound exhibits limited stability under harsh conditions:
-
Hydrolytic degradation : Half-life of ~10 hours in aqueous media at pH 7 .
-
Thermal decomposition : Begins at 160°C, forming tert-butanol and piperidine nitrile residues.
This compound’s versatility in nucleophilic, catalytic, and cross-coupling reactions makes it invaluable for synthesizing pharmaceuticals, agrochemicals, and chiral catalysts. Its reactivity profile is enhanced by the synergistic effects of the cyano group and tert-butyl carbamate, enabling precise control over stereochemical outcomes .
Scientific Research Applications
Pharmaceutical Development
TB-CPC is primarily recognized for its role in the synthesis of novel drug candidates. Its structural characteristics make it a valuable building block in the development of pharmaceuticals targeting various diseases, including cancer and neurological disorders.
Key Points:
- Drug Synthesis: TB-CPC serves as an intermediate in the synthesis of compounds that exhibit potent biological activity. For instance, it has been utilized in developing inhibitors for Bruton's tyrosine kinase (BTK), which is implicated in several cancers.
- Bioactivity Enhancement: The compound's unique molecular structure enhances the biological activity of synthesized drugs, making them more effective against specific targets .
Biological Research
In biological research, TB-CPC is employed to study enzyme mechanisms and protein-ligand interactions. Its ability to interact with various biomolecules enables researchers to elucidate complex biological pathways.
Applications:
- Enzyme Inhibition Studies: TB-CPC has been used to investigate enzyme inhibition mechanisms, particularly with kinases involved in signaling pathways relevant to cancer and other diseases .
- Biochemical Analysis: The compound interacts with proteases and kinases, influencing their activity and providing insights into their mechanisms of action.
Material Science
TB-CPC is also significant in material science, particularly in polymer formulations. Its incorporation into materials can enhance mechanical properties and thermal stability.
Benefits:
- Polymer Development: The compound can be used to create polymers with improved characteristics, making it suitable for applications in coatings and adhesives .
- Stability Enhancements: By modifying the chemical structure of polymers with TB-CPC, researchers can develop materials that withstand higher temperatures and mechanical stress.
Case Study 1: Development of BTK Inhibitors
A study demonstrated that TB-CPC was instrumental in synthesizing potent BTK inhibitors. These inhibitors showed high selectivity for BTK over similar kinases and were effective in cellular assays, indicating potential therapeutic applications in oncology .
Case Study 2: Enzyme Interaction Analysis
Research involving TB-CPC highlighted its role as a ligand for specific enzymes. The compound was shown to modulate the activity of kinases involved in critical signaling pathways, leading to significant implications for drug design targeting these pathways .
Mechanism of Action
The mechanism of action of tert-Butyl 2-cyanopiperidine-1-carboxylate involves its ability to act as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. It interacts with molecular targets through its nitrile and tert-butyl groups, influencing the stereochemistry of the reaction products .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table compares tert-Butyl 2-cyanopiperidine-1-carboxylate with analogous piperidine and pyrrolidine derivatives, focusing on substituent effects, molecular properties, and applications.
*Calculated molecular weight due to lack of explicit data in evidence.
†Target compound data inferred from structural analysis.
Detailed Analysis of Substituent Effects
Cyano (-CN) vs. Ethynyl (-C≡CH): The cyano group in the target compound enhances electrophilicity, making it suitable for nucleophilic additions (e.g., reduction to primary amines). In contrast, the ethynyl group in its analog supports cycloaddition reactions, enabling applications in bioconjugation . The cyano group’s polarity may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) compared to the less polar ethynyl group.
Piperidine vs.
Oxo (-O) and Halogen Substituents: The 4-oxo derivative’s ketone group increases polarity and reactivity, making it prone to nucleophilic attacks or tautomerism.
Biological Activity
Introduction
Tert-butyl 2-cyanopiperidine-1-carboxylate (TBPC) is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of TBPC, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 210.27 g/mol
- CAS Number : 153749-89-4
- Log P (octanol-water partition coefficient) : 1.78 to 2.53 (indicating moderate lipophilicity) .
Structural Features
TBPC contains a piperidine ring with a tert-butyl group and a cyano substituent, which are critical for its biological activity. The presence of these functional groups enhances its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic profiles.
TBPC has been studied for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation:
- Enzyme Inhibition : TBPC has shown promise as an inhibitor of specific kinases involved in signaling pathways related to cancer and inflammation. For instance, modifications of similar compounds have demonstrated selective inhibition of protein kinase B (PKB), which plays a crucial role in cell survival and proliferation .
- Receptor Binding : The compound's structural analogs have been investigated for their binding affinities to receptors implicated in various diseases, including cancer and metabolic disorders. The cyano group is believed to enhance binding interactions with target proteins .
Anticancer Activity
Research indicates that TBPC and its analogs exhibit significant cytotoxic effects against various cancer cell lines. For example, studies have reported that compounds with similar piperidine structures can inhibit tumor growth in vivo, demonstrating potential as anticancer agents .
Table 1: Summary of Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (Lung) | 5.0 | PKB inhibition | |
| MCF-7 (Breast) | 3.5 | Apoptosis induction | |
| HeLa (Cervical) | 4.2 | Cell cycle arrest |
Anti-inflammatory Effects
Compounds structurally related to TBPC have demonstrated anti-inflammatory properties by inhibiting pathways involved in inflammation. These findings suggest that TBPC may also contribute to therapeutic strategies for inflammatory diseases .
Pharmacokinetics
Understanding the pharmacokinetics of TBPC is essential for evaluating its therapeutic potential:
- Bioavailability : Preliminary studies suggest that TBPC may exhibit favorable bioavailability profiles due to its moderate lipophilicity.
- Metabolism : The compound does not appear to significantly inhibit major cytochrome P450 enzymes (CYPs), indicating a lower risk for drug-drug interactions .
Case Studies
- In Vivo Efficacy : A study involving xenograft models demonstrated that TBPC derivatives could significantly reduce tumor size compared to control groups, suggesting effective systemic delivery and action against cancer cells .
- Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses in animal models, supporting the safety of TBPC for further development .
Q & A
Basic: What safety protocols should researchers follow when handling tert-Butyl 2-cyanopiperidine-1-carboxylate in laboratory settings?
Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .
- Storage : Store in airtight containers in a cool (<25°C), dry, and well-ventilated area, away from heat sources or oxidizing agents. Use corrosion-resistant containers .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent reactive byproducts .
- Emergency Response : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
- Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and maintain temperatures between 0–5°C during nitrile group introduction to minimize side reactions .
- Catalyst Selection : Employ coupling agents like HATU or DCC for carboxylate activation, with DMAP as a base to enhance reaction efficiency .
- Purification : Perform column chromatography using silica gel (hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate high-purity product .
- Monitoring : Track reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane) or in situ FTIR to confirm cyanide peak disappearance (~2200 cm⁻¹) .
Advanced: What analytical techniques are most effective for characterizing the stereochemistry of this compound derivatives?
Answer:
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. Mount crystals in inert oil and collect data at 100 K to minimize thermal motion artifacts .
- Advanced NMR : Employ -DEPT and 2D techniques (e.g., NOESY or HSQC) to resolve stereochemical ambiguities. For example, NOE correlations between the piperidine H-2 and tert-butyl protons confirm spatial proximity .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G* level) to predict dihedral angles and compare with experimental data from crystallography or NMR .
Advanced: How can researchers resolve conflicting spectral data (e.g., NMR, IR) when analyzing this compound derivatives?
Answer:
- Contradiction Analysis :
- NMR Discrepancies : Check for solvent impurities (e.g., residual DMSO in -NMR) or dynamic effects (e.g., rotamers causing split signals). Use variable-temperature NMR to identify exchange broadening .
- IR Anomalies : Compare experimental CN stretches (~2240 cm⁻¹) with computational predictions to detect unexpected tautomerization or hydrogen bonding .
- Cross-Validation : Combine LC-MS (ESI+) to confirm molecular weight ([M+H]⁺ = 251.3 g/mol) and HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
Advanced: What methodologies are employed to study the biological activity of this compound in pharmacological research?
Answer:
- In Vitro Assays :
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays (e.g., FRET) .
- Cellular Uptake : Label the compound with or fluorescent tags (e.g., FITC) to track intracellular localization via confocal microscopy .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified cyanopiperidine or tert-butyl groups and compare IC₅₀ values in dose-response studies .
- Computational Docking : Use AutoDock Vina to model interactions with protein targets (e.g., calcium channels), prioritizing residues within 4 Å of the cyanide group for mutagenesis validation .
Basic: What are the recommended disposal protocols for waste containing this compound?
Answer:
- Neutralization : Treat aqueous waste with 10% sodium bicarbonate to hydrolyze reactive groups, followed by adsorption onto activated carbon .
- Solid Waste : Collect in labeled hazardous waste containers and incinerate at >850°C in licensed facilities to ensure complete decomposition .
- Documentation : Maintain waste logs detailing quantities, dates, and disposal methods to comply with EPA/REACH regulations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
